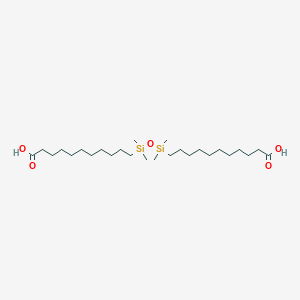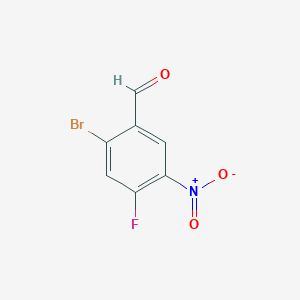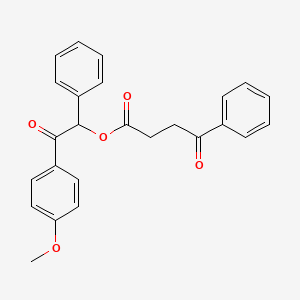
1,3-Bis(10-carboxydecyl) tetramethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID is a complex organic compound with the molecular formula C28H60O6Si3 and a molecular weight of 577.0 g/mol. This compound is known for its unique structure, which includes a carboxydecyl group and dimethylsilyl groups, making it a valuable compound in various scientific research fields .
Vorbereitungsmethoden
The synthesis of 11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID involves several steps. One common method includes the reaction of a carboxydecyl compound with dimethylsilyl reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions .
Analyse Chemischer Reaktionen
11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the dimethylsilyl groups are replaced with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of specialized materials and coatings.
Wirkmechanismus
The mechanism of action of 11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID involves its interaction with molecular targets through its carboxydecyl and dimethylsilyl groups. These interactions can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID can be compared with other similar compounds, such as:
POLYDIMETHYLSILOXANE, CARBOXYDECYLDIMETHYL TERMINATED: This compound has a similar structure but differs in its specific functional groups and applications.
Undecanoic acid derivatives: These compounds share the undecanoic acid backbone but have different substituents, leading to varied properties and uses.
The uniqueness of 11-({[(10-CARBOXYDECYL)DIMETHYLSILYL]OXY}DIMETHYLSILYL)UNDECANOIC ACID lies in its specific combination of carboxydecyl and dimethylsilyl groups, which confer unique chemical and physical properties .
Eigenschaften
Molekularformel |
C26H54O5Si2 |
|---|---|
Molekulargewicht |
502.9 g/mol |
IUPAC-Name |
11-[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]undecanoic acid |
InChI |
InChI=1S/C26H54O5Si2/c1-32(2,23-19-15-11-7-5-9-13-17-21-25(27)28)31-33(3,4)24-20-16-12-8-6-10-14-18-22-26(29)30/h5-24H2,1-4H3,(H,27,28)(H,29,30) |
InChI-Schlüssel |
YQKRGWLIRPNNHG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCCCCCCCCC(=O)O)O[Si](C)(C)CCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({6-[(2,4-dimethoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-1-ol](/img/structure/B12470082.png)

![2,3-Dihydroxy-3-{6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl}-2-methylpropyl benzoate](/img/structure/B12470102.png)
![5,7-diphenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12470113.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12470124.png)
![N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12470127.png)
![(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12470140.png)
![2-[2-(2,4-dichlorophenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12470143.png)
![2-(4-Fluorophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470146.png)
![N-[4-(3-methylphenoxy)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B12470150.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470154.png)
![3-[({4-[(E)-(5-carboxy-2-hydroxyphenyl)diazenyl]-1-hydroxynaphthalen-2-yl}carbonyl)amino]-4-[methyl(octadecyl)amino]benzoic acid](/img/structure/B12470157.png)
